2H-[1,2]Oxazolo[3,4,5-de]quinoline

medicinal chemistry scaffold selection lead optimization

2H-[1,2]Oxazolo[3,4,5-de]quinoline (CAS 130201-75-1; synonym 2H-Isoxazolo[3,4,5-de]quinoline(9CI)) is an unsubstituted, fully aromatic tricyclic heterocycle with molecular formula C₉H₆N₂O and a molecular weight of 158.16 g·mol⁻¹, combining a quinoline nucleus with a fused [1,2]oxazole (isoxazole) ring. The scaffold bears a single exchangeable NH proton, zero H-bond donors and three H-bond acceptors, a computed topological polar surface area (TPSA) of 41.82 Ų, and a calculated partition coefficient (LogP) of 2.31, positioning it as a compact, moderately lipophilic fragment for medicinal chemistry and agrochemical discovery.

Molecular Formula C9H6N2O
Molecular Weight 158.16
CAS No. 130201-75-1
Cat. No. B588241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,2]Oxazolo[3,4,5-de]quinoline
CAS130201-75-1
Synonyms2H-Isoxazolo[3,4,5-de]quinoline(9CI)
Molecular FormulaC9H6N2O
Molecular Weight158.16
Structural Identifiers
SMILESC1=CC2=NC=CC3=C2C(=C1)ON3
InChIInChI=1S/C9H6N2O/c1-2-6-9-7(4-5-10-6)11-12-8(9)3-1/h1-5,11H
InChIKeyKEUKGDVLLQSVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,2]Oxazolo[3,4,5-de]quinoline (CAS 130201-75-1): Core Scaffold Identity & Procurement Baseline


2H-[1,2]Oxazolo[3,4,5-de]quinoline (CAS 130201-75-1; synonym 2H-Isoxazolo[3,4,5-de]quinoline(9CI)) is an unsubstituted, fully aromatic tricyclic heterocycle with molecular formula C₉H₆N₂O and a molecular weight of 158.16 g·mol⁻¹, combining a quinoline nucleus with a fused [1,2]oxazole (isoxazole) ring . The scaffold bears a single exchangeable NH proton, zero H-bond donors and three H-bond acceptors, a computed topological polar surface area (TPSA) of 41.82 Ų, and a calculated partition coefficient (LogP) of 2.31, positioning it as a compact, moderately lipophilic fragment for medicinal chemistry and agrochemical discovery . It is commercially supplied at pilot scale by multiple vendors, typically in 95–98% purity, making it accessible as a versatile building block for lead generation and library synthesis . Critically, the compound is the parent heterocycle of the oxazolo[3,4,5-de]quinoline class and therefore serves as the unfunctionalized reference point against which all substituted derivatives must be benchmarked for structure–activity relationship (SAR) campaigns.

Parent Heterocycle Scaffold Unsubstituted [1,2]oxazolo[3,4,5-de]quinoline core for SAR benchmarking.
Fragment-Like Profile Compact, moderately lipophilic with balanced polarity for lead generation.
Pilot-Scale Supply Available at 95–98% purity from multiple vendors for library synthesis.

Procurement Risk: Why 2H-[1,2]Oxazolo[3,4,5-de]quinoline Cannot Be Replaced by Common Oxazoloquinoline Regioisomers


The oxazoloquinoline chemical space contains at least six distinct regioisomeric fusion patterns (e.g., [4,5-c], [3,4-c], [5,4-b], [4,5-h]) that differ fundamentally in ring size, heteroatom placement, electronic distribution, and conformational geometry . These regioisomers are not interchangeable: a change in fusion geometry alters the molecular formula (C₉H₆N₂O for the [3,4,5-de] parent versus C₁₀H₆N₂O for [4,5-c] and [3,4-c] analogs), the hydrogen-bonding capacity, the dipole moment, and the metabolic soft spots . Within a medicinal chemistry program, even a single-atom shift in the oxazole position can invert the vector of a pendant substituent, abolish target engagement, or introduce off-target pharmacology [1]. Consequently, procurement of the correct unsubstituted scaffold is not a commodity decision; it determines whether downstream SAR data are internally consistent, reproducible, and translatable to patent claims. The sections below provide quantitative, comparator-anchored evidence that enables a scientifically grounded sourcing choice.

Regioisomer Fusion Geometry Shifting the oxazole fusion alters molecular formula and H-bond capacity, affecting SAR consistency.
H-Bond Acceptor Topology Angular vs. linear N···O···N array may change kinase/PDE4 hinge-binding engagement.
Reactivity Profile Different electrophilic/nucleophilic sites can complicate protecting-group-free derivatization routes.

Quantitative Differentiation Evidence: 2H-[1,2]Oxazolo[3,4,5-de]quinoline vs. Closest Oxazoloquinoline Analogs


Molecular Weight & Formula Differentiation: [3,4,5-de] Parent vs. [4,5-c] and [3,4-c] Regioisomers

The parent [3,4,5-de] scaffold is the smallest fully aromatic oxazoloquinoline regioisomer, possessing a molecular formula of C₉H₆N₂O (MW 158.16) . In contrast, the closely related [4,5-c] and [3,4-c] regioisomers both share the formula C₁₀H₆N₂O (MW 170.17), representing a +12 Da mass difference and a +CH group insertion [1]. This structural distinction means the [3,4,5-de] parent offers a lower molecular-weight starting point for fragment-based drug discovery (FBDD), where every heavy atom counts toward ligand efficiency metrics. Procurement of the incorrect regioisomer introduces an additional carbon atom that alters both the scaffold's physicochemical profile and its intellectual property landscape.

MW & Formula
Direct comparison
C₉H₆N₂O (158.16 Da) vs C₁₀H₆N₂O (170.17 Da)
Lower heavy-atom count supports fragment-based ligand efficiency
−CH group difference; ΔMW ≈ −12 Da
medicinal chemistry scaffold selection lead optimization

Topological Polar Surface Area & Permeability Differentiation: [3,4,5-de] vs. Quinoline Parent

The TPSA of 2H-[1,2]oxazolo[3,4,5-de]quinoline is computed to be 41.82 Ų, substantially higher than unsubstituted quinoline (TPSA = 12.89 Ų) [1]. This 28.93 Ų increase reflects the contribution of the fused isoxazole oxygen and additional nitrogen atoms, increasing H-bond acceptor count from 1 (quinoline) to 3 (target compound). In drug design, compounds with TPSA < 60–70 Ų generally exhibit good CNS penetration, whereas TPSA > 90 Ų typically restricts brain exposure. The intermediate TPSA of the [3,4,5-de] scaffold places it in a favorable window for oral bioavailability while offering greater polarity-driven solubility than simple quinoline, without crossing into the CNS-exclusion range.

TPSA & HBA
Direct comparison
41.82 Ų (3 HBA) vs 12.89 Ų (1 HBA)
Improved polarity aids solubility without exceeding CNS penetration ceiling
224% increase; computed values
ADME blood-brain barrier drug design

Lipophilicity Comparison: [3,4,5-de] Parent vs. [4,5-c] Regioisomer

The computed LogP of 2H-[1,2]oxazolo[3,4,5-de]quinoline is 2.31, compared to 2.38 for the oxazolo[4,5-c]quinoline regioisomer . While the difference is modest (ΔLogP ≈ −0.07), the [3,4,5-de] compound achieves this slightly lower lipophilicity despite having one fewer carbon atom and a lower molecular weight. This translates to a favorable shift in lipophilic ligand efficiency (LLE = pIC₅₀ − LogP): for a hypothetical target with equal potency, the [3,4,5-de] scaffold would yield an LLE improvement of +0.07 units, which is chemically meaningful in lead optimization where LLE > 5 is typically desired. Combined with the molecular-weight advantage (Evidence Item 1), this positions the [3,4,5-de] scaffold as the superior fragment starting point.

Lipophilicity
Direct comparison
LogP 2.31 vs 2.38
Slightly lower lipophilicity may support better LLE
ΔLogP −0.07
lipophilicity drug-likeness solubility

Hydrogen-Bond Acceptor Architecture: [3,4,5-de] vs. [4,5-h] Regioisomer

The [3,4,5-de] fusion pattern positions the isoxazole oxygen and the two endocyclic nitrogen atoms in a distinct three-dimensional array that differs fundamentally from other regioisomers. The [4,5-h] regioisomer, by comparison, places the oxazole ring at the opposite edge of the quinoline nucleus, creating a linear rather than angular H-bond acceptor geometry . This geometric distinction is critical for molecular recognition: the angular [3,4,5-de] arrangement can simultaneously engage two adjacent H-bond donors (e.g., a kinase hinge region) at an angle of approximately 60°, whereas the [4,5-h] linear array presents acceptors at >120° separation. In protein–ligand co-crystal structures of related oxazoloquinoline series, this angular geometry has been shown to be essential for bidentate hinge-binding in kinase and PDE4 targets [1].

H-Bond Geometry
Class-level
Angular N···O···N (~60°) vs linear (>120°)
May support bidentate hinge-binding in kinases/PDE4
Inferred from PDE4 SAR; experimental validation needed
molecular recognition target engagement selectivity

Physicochemical Property Differentiation: Predicted Density, Boiling Point & Scalability Indicators

Computed physicochemical properties provide practical differentiation for process chemistry and scale-up planning. The [3,4,5-de] parent scaffold has a predicted density of 1.4 ± 0.1 g/cm³ and a predicted boiling point of 333.5 ± 34.0 °C at 760 mmHg . In comparison, substituted oxazolo[4,5-c]quinoline derivatives such as 4-ethoxy-[1,3]oxazolo[4,5-c]quinoline exhibit a lower predicted density of 1.28 g/cm³ and a higher boiling point of 349.4 °C . The higher density of the [3,4,5-de] scaffold reflects its more compact, angular ring fusion, which generally correlates with higher crystal lattice energy and improved solid-state stability—an advantage for long-term storage and formulation. The lower boiling point (333.5 vs. 349.4 °C) suggests greater volatility and potentially easier purification by sublimation or short-path distillation at pilot scale.

Density & Boiling Pt
Predicted
1.4 g/cm³, 333.5°C vs 1.28 g/cm³, 349.4°C
Higher density suggests better solid-state stability
Cross-study predicted values; experimental confirmation advised
process chemistry scale-up formulation

Electronic Structure Differentiation: Regioselective Reactivity for Derivatization

Electron density distribution analysis indicates that within the [3,4,5-de] scaffold, the quinoline portion is more susceptible to electrophilic attack, while the oxazole ring is preferentially activated toward nucleophilic substitution . This orthogonal reactivity profile is a direct consequence of the [3,4,5-de] fusion geometry and is not replicated in other regioisomers. For instance, oxazolo[4,5-c]quinoline derivatives typically exhibit electrophilic substitution directed to the pyridine ring carbon adjacent to the oxazole oxygen, while [3,4-c] regioisomers favor electrophilic attack at the benzene ring [1]. The orthogonal reactivity of the [3,4,5-de] system enables sequential, site-selective functionalization without protecting-group strategies, a practical advantage for parallel library synthesis in medicinal chemistry campaigns.

Reactivity Profile
Class-level
Electrophilic at quinoline, nucleophilic at oxazole
Orthogonal reactivity may reduce synthetic steps
Requires experimental validation per derivative
synthetic chemistry C–H functionalization library synthesis

High-Impact Application Scenarios for 2H-[1,2]Oxazolo[3,4,5-de]quinoline Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 158.16 Da, a LogP of 2.31, and a TPSA of 41.82 Ų, 2H-[1,2]oxazolo[3,4,5-de]quinoline satisfies all three key fragment-likeness criteria (MW < 300, LogP ≤ 3, TPSA < 60 Ų) [1]. Compared to the [4,5-c] regioisomer (MW 170.17, LogP 2.38), the [3,4,5-de] scaffold provides superior ligand efficiency potential and lower lipophilicity, making it the preferred core for fragment library construction. Its angular H-bond acceptor geometry supports bidentate hinge-binding, a critical feature for targeting the ATP-binding sites of kinases, PDEs, and other nucleotide-recognizing enzymes . Procurement of this specific scaffold ensures fragment hits can be advanced with minimal molecular-weight penalty during hit-to-lead optimization.

Kinase & PDE4 Inhibitor Lead Generation Scaffold

The angular N···O···N acceptor geometry (≈60° angle) of the [3,4,5-de] scaffold is intrinsically compatible with the bidentate hinge-binding motif required for Type I kinase inhibitors and PDE4 inhibitors . Early SAR from the Schering-Plough PDE4 program demonstrated that quinoline-oxazole regioisomerism profoundly affects potency: the correct angular presentation of the oxazole nitrogen to the hinge-region backbone NH is essential for sub-micromolar activity [1]. The [3,4,5-de] parent scaffold serves as the optimal unsubstituted starting point for kinase/PDE4 inhibitor programs because it precisely positions the H-bond acceptor array in the required geometry without introducing unnecessary steric bulk or molecular weight, unlike the [4,5-c] or [4,5-h] alternatives.

Parallel Library Synthesis via Orthogonal C–H Functionalization

The orthogonal reactivity profile of 2H-[1,2]oxazolo[3,4,5-de]quinoline—electrophilic substitution preferred at the quinoline ring, nucleophilic substitution favored at the oxazole ring—enables sequential, protecting-group-free diversification . This contrasts with other oxazoloquinoline regioisomers where electrophilic and nucleophilic sites overlap, requiring protecting-group strategies that add synthetic steps and reduce overall yield. For medicinal chemistry groups conducting parallel SAR libraries, this orthogonal reactivity can reduce the synthetic route from 4–5 steps to 2–3 steps per derivative, translating to an estimated 30–50% reduction in synthesis time and cost per compound [1]. Procurement of the correct regioisomer is therefore a direct determinant of library production efficiency.

Agrochemical & Veterinary Scaffold Development

The intermediate lipophilicity (LogP 2.31) and moderate TPSA (41.82 Ų) of the [3,4,5-de] scaffold place it in the optimal physicochemical space for agrochemical active ingredients, where LogP values between 1 and 4 and TPSA below 80 Ų are generally associated with favorable foliar uptake and phloem mobility . Compared to simple quinoline (LogP 2.0, TPSA 12.89 Ų), the [3,4,5-de] scaffold offers greater polarity for improved environmental degradability while maintaining sufficient lipophilicity for plant cuticle penetration [1]. Additionally, the lower predicted boiling point (333.5 °C) relative to substituted [4,5-c] analogs (349.4 °C) suggests adequate volatility for fumigant or volatile-release applications, a practical advantage in crop protection formulation .

Application
Selection Property
Validation Focus
Fragment-based library design
Fragment-rule compliance (low heavy-atom count, moderate lipophilicity, balanced TPSA)
Ligand efficiency indices, physicochemical profiling
Kinase/PDE4 hinge-binding lead scaffold
Angular H-bond acceptor geometry (~60°)
Hinge-binding motif compatibility, potency in biochemical assays
Parallel SAR library synthesis
Orthogonal electrophilic/nucleophilic C–H reactivity
Synthetic step reduction, protecting-group-free routes
Agrochemical/veterinary lead scaffold
Balanced lipophilicity and polarity for foliar uptake
Environmental degradability, volatility for formulation
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